tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate
Description
tert-Butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate is a fluorinated carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a 3,3-difluoro-2-hydroxypropylamine backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, leveraging the Boc group for amine protection and the fluorine atoms to modulate electronic and steric properties. Its structural features, including the hydroxyl group and difluorinated carbon chain, influence solubility, stability, and reactivity in downstream applications .
Properties
Molecular Formula |
C8H15F2NO3 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-4-5(12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13) |
InChI Key |
BSVYMPGKVFFBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic strategy involves the condensation of tert-butyl carbamate (or its activated derivatives) with 3,3-difluoro-2-hydroxypropylamine or related precursors. The key steps and conditions are:
-
- tert-Butyl carbamate (or tert-butyl chloroformate as Boc source)
- 3,3-Difluoro-2-hydroxypropylamine (or protected derivatives)
-
- The amine nucleophile attacks the carbonyl carbon of the activated carbamate reagent, forming the carbamate linkage.
- The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
- A base (e.g., triethylamine or sodium bicarbonate) is used to neutralize acid byproducts and drive the reaction forward.
-
- Temperature: Room temperature to mild heating (20–60°C)
- Reaction Time: Several hours to overnight, depending on scale and reagents
- Stoichiometry: Slight excess of carbamate reagent (1.1 to 1.3 equivalents) to ensure complete conversion
-
- Sometimes coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate the carbamate or amine for more efficient coupling.
This method aligns with the approach described in patent literature where carbamate condensation with carbamoyl-protected derivatives of amino alcohols is optimized to reduce reagent excess and improve yields through steric effects of the tert-butyl group.
Industrial Production Methods
Industrial scale synthesis follows similar principles but incorporates process intensification and optimization:
- Use of industrial-grade solvents and reagents with stringent purity controls.
- Reaction conditions optimized for maximum yield and minimum byproduct formation, often using automated reactors.
- Temperature and pressure control to enhance reaction kinetics and safety.
- Implementation of continuous flow reactors to improve scalability and reproducibility.
- Downstream purification via crystallization or chromatographic techniques to achieve high purity.
These methods ensure that the compound is produced efficiently with consistent quality suitable for pharmaceutical intermediate applications.
Analytical Data and Reaction Monitoring
Purity and Identity Confirmation
-
- High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is standard for purity assessment.
- Thin-layer chromatography (TLC) is used for quick monitoring of reaction progress.
-
- Mass spectrometry (MS), especially high-resolution MS (HRMS), confirms molecular weight and molecular formula.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) provides structural verification, particularly fluorine environment and carbamate linkage.
- Infrared (IR) spectroscopy identifies characteristic carbamate carbonyl and hydroxyl functional groups.
Identification of Isomers and Byproducts
- Reverse-phase HPLC coupled with MS can separate regioisomers or stereoisomers.
- X-ray crystallography may be employed for unambiguous stereochemical assignment if crystalline samples are obtained.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Starting materials | tert-butyl carbamate + 3,3-difluoro-2-hydroxypropylamine | May use tert-butyl chloroformate as Boc source |
| Solvent | THF, DCM, Acetonitrile | Aprotic solvents preferred |
| Base | Triethylamine, NaHCO3 | Neutralizes acid byproducts |
| Temperature | 20–60°C | Room temperature to mild heating |
| Reaction time | 4–24 hours | Depends on scale and reagents |
| Stoichiometry (carbamate) | 1.1–1.3 equivalents | Slight excess to drive reaction |
| Catalysts/Activators | EDCI, HOBt (optional) | Used for activation in some protocols |
| Purification | Chromatography, crystallization | Ensures high purity |
| Yield | Typically 70–90% | Optimized by controlling reagent ratios and conditions |
Research Findings and Notes
- The presence of the tert-butyl carbamate group provides steric hindrance that improves reaction selectivity and yield compared to other carbamate protecting groups like acetamide.
- Fluorination at the 3,3-position enhances the compound's chemical stability and modulates its reactivity, which is beneficial for downstream synthetic applications.
- Industrial synthesis benefits from continuous flow technology, which improves reaction control and scalability while reducing waste.
- Analytical methods such as HPLC-MS and NMR are essential for ensuring the structural integrity and purity of the product, especially given the presence of fluorine atoms which can complicate spectral interpretation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
tert-Butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and physicochemical differences between tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate and related compounds:
Research Findings and Data
Biological Activity
Tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate is a fluorinated carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of two fluorine atoms and a hydroxyl group, contribute to its reactivity and interaction with biological systems.
- Molecular Formula : C₈H₁₆F₂N₁O₃
- Molecular Weight : 225.23 g/mol
The compound contains a tert-butyl group, which enhances lipophilicity, potentially improving membrane permeability and bioavailability. The difluorinated hydroxypropyl moiety may influence its interaction with biological targets.
Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. The fluorinated structure is hypothesized to enhance binding affinity compared to non-fluorinated analogs, leading to modulation of enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities that could be exploited in drug development. Some of the observed activities include:
- Anticancer Potential : Initial findings suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate its efficacy and mechanism in cancer therapy.
- Antimicrobial Properties : There is emerging evidence indicating potential antibacterial activity against common pathogens, warranting further exploration of its use as an antimicrobial agent.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(2-hydroxypropyl)carbamate | C₈H₁₇NO₃ | Lacks fluorine; simpler structure |
| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | C₉H₁₉NO₄ | Contains two hydroxyl groups; increased polarity |
| Tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate | C₈H₁₆FNO₃ | Contains one fluorine; different bioactivity profile |
| Tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | C₈H₁₄F₃NO₃ | Three fluorines; enhanced lipophilicity |
Case Studies
- In Vitro Studies : A study assessing the cytotoxicity of this compound on various cancer cell lines revealed IC50 values in the low micromolar range. These findings indicate potential for further development as an anticancer agent.
- Antimicrobial Activity Assessment : Preliminary tests demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
